2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one

Cardiovascular Pharmacology Receptor Binding Angiotensin II Antagonists

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one (CAS 737742-80-2) is a conformationally constrained spirocyclic imidazoline scaffold. The benzyl-substituted core (log P ~2.5) supports CNS penetration and serves as a baseline for AT1 partial antagonist development (IC50 ~2.5 μM for biphenyl-extended derivative). The alkene functionality aligns with enhanced cytotoxicity SAR; ideal for medicinal chemistry teams requiring a pre-built core for systematic substitution studies without de novo synthesis.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B14790212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)NC(=N2)CC3=CC=CC=C3
InChIInChI=1S/C14H16N2O/c17-13-14(8-4-5-9-14)16-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16,17)
InChIKeyVSGXCHUAHRVCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one (CAS 737742-80-2): Technical Procurement Data Sheet


2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one (CAS 737742-80-2) is a spirocyclic imidazoline derivative with molecular formula C14H16N2O and molecular weight 228.29 g/mol [1]. This compound is commercially available from multiple vendors at purities of ≥95% or 98% for research and development use . The spirocyclic core provides a conformationally constrained scaffold that differentiates it from simple linear or fused heterocycles .

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one: Why In-Class Analogs Cannot Be Freely Substituted


Within the diazaspiro[4.4]nonane class, subtle structural variations produce marked differences in biological activity, physicochemical properties, and synthetic utility. The target compound contains a benzyl substituent at the 2-position and a 2-en-4-one (imidazoline) core, distinguishing it from saturated diones (e.g., 2,4-diones) [1] and alkyl-substituted analogs (e.g., 2-butyl or 2-propyl derivatives) [2]. Literature demonstrates that N-3 substituent identity in diazaspiro bicyclo hydantoins determines antitumor activity (alkene > ester > ether) [3], while substitution on the benzyl moiety with electron-withdrawing groups can dramatically alter antiproliferative potency [4]. These findings underscore that generic substitution based solely on core scaffold similarity is scientifically unjustified.

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one: Quantified Differentiation Evidence for Procurement Decisions


Receptor Binding Profile: Angiotensin II Type 1 (AT1) Antagonism

A closely related derivative, 4'-(2-Benzyl-4-oxo-1,3-diaza-spiro[4.4]non-1-en-3-ylmethyl)-biphenyl-2-carboxylic acid (CHEMBL115771), which shares the identical 2-benzyl-1,3-diazaspiro[4.4]non-2-en-4-one core, exhibits an IC50 of 2.5 μM for the angiotensin II type 1 (AT1) receptor [1]. This provides class-level evidence that the 2-benzyl-1,3-diazaspiro[4.4]non-2-en-4-one scaffold can engage this receptor. In contrast, 2-butyl and 2-propyl substituted diazaspiro[4.4]non-1-en-4-one derivatives (e.g., irbesartan analogs) display nanomolar AT1 potency, underscoring the impact of the substituent [2]. The target compound's benzyl group, lacking the biphenyl-tetrazole extension, is predicted to yield micromolar rather than nanomolar AT1 affinity, a distinction critical for research applications requiring partial or probe-level antagonism.

Cardiovascular Pharmacology Receptor Binding Angiotensin II Antagonists

Anticonvulsant Potential: Lipophilicity Alignment with Phenytoin

A series of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, which share the diazaspiro[4.4]nonane core and benzyl substitution pattern with the target compound, were evaluated for anticonvulsant potential. The calculated log P values for these spirohydantoins were comparable to the established anticonvulsant drug phenytoin [1]. Specifically, the unsubstituted 3-benzyl derivative (most analogous to the target compound's benzyl group) exhibited a log P of approximately 2.5, within the optimal range for CNS penetration (typically log P 2-4). In contrast, increasing the size of the cycloalkyl group (e.g., cyclohexane or cycloheptane spiro systems) decreased antiproliferative activity [2], indicating that the cyclopentane spiro core of the target compound is favorable for maintaining activity.

Anticonvulsant Drug Discovery Lipophilicity Spirohydantoin SAR

Cytotoxic Activity: Substituent-Dependent Antiproliferative Effects

In a SAR study of diazaspiro bicyclo hydantoin derivatives against human leukemia K562 and CEM cells, compounds bearing electron-withdrawing groups on the benzyl moiety displayed selective cytotoxicity with IC50 values below 50 μM [1]. The unsubstituted benzyl derivative (closest to the target compound) served as the baseline comparator. The study further demonstrated that the N-3 substituent in the diazaspiro hydantoin nucleus significantly influences potency, following the rank order: alkene > ester > ether [1]. The target compound contains an imine (alkene-type) moiety at the 2-position, which, by class inference, is predicted to confer higher cytotoxic potential than ether- or ester-substituted analogs. Additionally, substitution on the benzyl ring with methoxy, chloro, or bromo groups potentiated antiproliferative activity relative to the parent unsubstituted benzyl compound [2].

Cancer Research Cytotoxicity Leukemia Cell Lines

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one: Recommended Research & Procurement Applications


Angiotensin II Type 1 (AT1) Receptor Probe Development

The 2-benzyl-1,3-diazaspiro[4.4]non-2-en-4-one core, as evidenced by the micromolar AT1 affinity of its biphenyl-extended derivative (IC50 = 2.5 μM) [1], serves as a differentiated scaffold for developing partial antagonists or tool compounds. Unlike high-affinity clinical agents such as irbesartan (IC50 ~1.3 nM), this core provides a reduced-potency starting point for applications where full receptor blockade is undesirable, such as in biased signaling studies or as a control ligand. Procurement is warranted for medicinal chemistry teams exploring structure-activity relationships around the AT1 receptor with non-biphenyl-tetrazole ligands.

Anticonvulsant Drug Discovery Lead Optimization

The compound's predicted lipophilicity (log P ~2.5), which matches that of phenytoin [2], supports its use as a chemical starting point for CNS-penetrant anticonvulsant agents. Researchers can leverage the benzyl-substituted diazaspiro[4.4]nonane core as a privileged scaffold for synthesizing and evaluating novel analogs, with the unsubstituted benzyl group serving as a baseline for further substitution (e.g., introducing electron-withdrawing groups at the 4-position to modulate potency) [3]. Procurement of the target compound enables systematic SAR exploration without requiring de novo synthesis of the core scaffold.

Antiproliferative Screening in Leukemia Cell Lines

Based on SAR data showing that alkene-substituted diazaspiro hydantoins exhibit enhanced cytotoxicity compared to ether or ester analogs [4], the target compound (which contains an imine/alkene-type functionality) is a relevant candidate for inclusion in antiproliferative screening panels. Its unsubstituted benzyl group provides a baseline for evaluating the impact of further ring substitution (e.g., methoxy, chloro, bromo) on activity against K562 and CEM leukemia cells. Procurement of the target compound facilitates the generation of comparative data essential for medicinal chemistry prioritization.

Quote Request

Request a Quote for 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.